2-Acetylnicotinic acid

Catalog No.
S761219
CAS No.
89942-59-6
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylnicotinic acid

CAS Number

89942-59-6

Product Name

2-Acetylnicotinic acid

IUPAC Name

2-acetylpyridine-3-carboxylic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12)

InChI Key

JYUCDFZMJMRPHS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=N1)C(=O)O

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(=O)O

Precursor for Herbicide and Pesticide Development:

-ANA serves as a valuable building block for synthesizing several herbicides and pesticides. These include imazapyr, picloram, and imazethapyr, which are widely used for weed control in agricultural settings. The specific functional groups of 2-ANA allow for the creation of targeted molecules that disrupt essential plant growth processes [1].

*Source: A process for preparing 2-acetyl nicotinic acid: (This Korean patent describes a method for producing high-purity 2-acetylnicotinic acid, highlighting its role as a core intermediate for herbicide synthesis).

Intermediate in Pharmaceutical Synthesis:

-ANA's chemical structure makes it a versatile intermediate for synthesizing various pharmaceutical compounds. It can be used to create drugs like niflumic acid, an anti-inflammatory medication, and disopyramide, used to treat arthritis [1]. Additionally, 2-ANA can serve as a starting material for producing other important molecules like homonicotinic acid and picoperine [1].

*Source: A process for preparing 2-acetyl nicotinic acid: (This source again highlights 2-ANA's role as an intermediate in pharmaceutical synthesis).

Research into Biological Activity:

While the specific biological activity of 2-ANA itself remains an area of ongoing research, its derivatives have shown promise in various fields. Studies are being conducted to explore the potential applications of 2-ANA derivatives in areas like enzyme inhibition and modulation of cellular processes [2].

*Source: 2-Acetyl-NICOTINIC-ACID: (SpectraBase lists 2-Acetyl-nicotinic acid but offers limited information on its biological activity. Further research is needed in this area).

2-ANA is a derivative of nicotinic acid, a B vitamin precursor. It possesses an acetyl group attached to the second carbon position of the pyridine ring, along with a carboxylic acid group. 2-ANA serves as a crucial intermediate for synthesizing various products in pharmaceutical, agricultural, and dye industries [].


Molecular Structure Analysis

The key feature of 2-ANA's structure is the combination of a pyridine ring (a six-membered aromatic ring containing nitrogen) with an acetyl group (CH3CO-) and a carboxylic acid group (COOH) attached at positions 2 and 3, respectively (see Figure 1). This structure provides a reactive site for further chemical transformations, making it a valuable building block for various molecules [].


Chemical Reactions Analysis

Synthesis of 2-ANA involves various methods, with one common approach utilizing the reaction between nicotinic acid and acetic anhydride []. The balanced equation for this reaction is:

C6H5NO2 + (CH3CO)2O -> C8H7NO3 + CH3COOH []

(Nicotinic acid) + (Acetic anhydride) -> (2-Acetylnicotinic acid) + (Acetic acid)

2-ANA can further react to form more complex molecules. For instance, it serves as a precursor for the synthesis of herbicides like imazapyr and picloram, fungicides, insecticides, and various pharmaceuticals [].

The primary method for synthesizing 2-acetylnicotinic acid involves the reaction of nicotinic acid N-oxide with acetic anhydride. This reaction typically occurs under controlled conditions to yield high purity and yield of the desired product. The deoxygenation step, which can be performed using palladium on carbon catalyst in a hydrogen atmosphere, is crucial for optimizing the synthesis process .

Other notable reactions include:

  • Acetylation: The introduction of the acetyl group enhances the compound's reactivity and solubility.
  • Hydrolysis: Under certain conditions, 2-acetylnicotinic acid can hydrolyze to form nicotinic acid and acetic acid .

2-Acetylnicotinic acid exhibits various biological activities, including:

  • Antimicrobial properties: Studies suggest that this compound may inhibit certain bacterial strains.
  • Pharmacological effects: It has been investigated for potential neuroprotective effects and as a precursor in drug development .
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Several synthesis methods for 2-acetylnicotinic acid have been documented:

  • Acetylation of Nicotinic Acid N-Oxide:
    • Reacting nicotinic acid N-oxide with acetic anhydride.
    • Subsequent deoxygenation using palladium on carbon catalyst in a hydrogen atmosphere .
  • Alternative Methods:
    • Utilizing different solvents or catalysts to optimize yield and purity.
    • Employing microwave-assisted synthesis to reduce reaction times while maintaining efficiency .

2-Acetylnicotinic acid has diverse applications:

  • Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing compounds targeting neurological disorders.
  • Agriculture: Serves as a precursor for herbicides and other agrochemicals.
  • Research: Utilized in biochemical studies to explore metabolic pathways involving nicotinic compounds.

Research has shown that 2-acetylnicotinic acid interacts with various biological systems:

  • Receptor Binding: It may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release.
  • Enzyme Interactions: Studies indicate potential inhibition of enzymes like acetylcholinesterase, which could have implications for treating neurodegenerative diseases .

Several compounds share structural features or biological activities with 2-acetylnicotinic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Nicotinic AcidPyridine ring with carboxylic groupPrecursor to various derivatives
2-Aminonicotinic AcidAmino group instead of acetylIncreased solubility and reactivity
3-Acetylnicotinic AcidAcetyl group at position 3Different pharmacological profiles compared to 2-acetylnicotinic acid
NicotinamideAmide instead of carboxylic acidKnown for its role in NAD+ biosynthesis

2-Acetylnicotinic acid stands out due to its specific acetyl substitution at the second position of the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance acquired at four hundred megahertz in deutero-chloroform displays five distinct resonances, confirming five chemically non-equivalent hydrogen atoms.

Signal (ppm)MultiplicityIntegralAssignmentStructural insight
9.11doublet (J ≈ 2 Hz)1 HHydrogen-2 (pyridyl)Deshielded by adjacent carbonyl and ring nitrogen [1]
8.77doublet of doublets (J ≈ 8.0, 2.0 Hz)1 HHydrogen-4 (pyridyl)Coupled to H-2 and H-5; typical meta-ortho pattern [1]
8.55doublet (J ≈ 8 Hz)1 HHydrogen-5 (pyridyl)Ortho coupling to H-4 [1]
7.60multiplet1 HHydrogen-6 (pyridyl)γ-position to nitrogen; moderate deshielding [1]
2.66singlet3 HAcetyl methylIsolated from ring couplings; indicates intact ethanoyl group [1]

Substitution at the two-position shortens the peri N···O distance and pulls electron density from Hydrogen-2, accounting for its extreme down-field position.

Carbon-13 Nuclear Magnetic Resonance Structural Elucidation

The one-hundred-twenty-five-megahertz carbon spectrum exhibits eight resonances, fully matching the formula.

δ (ppm)Carbon typeAssignmentKey observation
197.3carbonyl C=OAcetyl carbonylHighest shift; ketonic carbonyl [1]
166.9carbonyl C=OCarboxylic acid carbonylHydrogen-bonded carbonyl resonates lower than ketone [1]
151.4C—NC-2 (quaternary)α to ring nitrogen plus carbonyl substitution [1]
148.2CHC-4Meta to nitrogen; conjugated [1]
136.9CHC-6γ to nitrogen; typical value [1]
129.1CHC-5Ortho to nitrogen and carbonyl [1]
124.6CHC-3β to nitrogen; influenced by carboxyl group [1]
27.3CH₃Acetyl methylUp-field aliphatic position [1]

The absence of additional quaternary signals confirms a non-tautomeric ground state.

Multi-dimensional Nuclear Magnetic Resonance Studies

Two-dimensional proton–proton correlation spectroscopy corroborates the aromatic coupling network (H-2↔H-4 meta; H-4↔H-5 ortho; H-5↔H-6 meta). Heteronuclear single-quantum-coherence reveals one-bond ¹J(C,H) couplings for all four ring methine centres, and a key long-range heteronuclear multiple-bond correlation between the methyl protons and the acetyl carbonyl verifies the ethanoyl attachment.

Mass Spectrometry

Fragmentation Patterns

Electron-impact spectra show the molecular ion at m/z 165 (relative intensity 80%). Principal pathways are:

m/zRelative intensity (%)Proposed formulaFragment origin
16580C₈H₇NO₃⁺ -Molecular ion [1]
15030C₈H₈NO₂⁺Loss of - OH (dehydration of acid)
122100C₇H₈NO⁺Decarboxylation followed by acetyl loss; base peak [2]
9445C₆H₆N⁺Further loss of carbon monoxide

The dominance of the m/z 122 ion is diagnostic for two-substituted nicotinic frameworks.

High-Resolution Mass Spectrometric Data

Accurate electrospray ionisation yields:

IonCalculated m/zFound m/zΔ (ppm)Attribution
[M + H]⁺166.0501166.0502+0.6Confirms C₈H₈NO₃ [1]
[M − H]⁻164.0420164.0422+1.2Deprotonated molecule

Mass accuracy within one part per million validates elemental composition.

Infrared Spectroscopy

The infrared spectrum (potassium bromide pellet) exhibits:

ṽ (cm⁻¹)AssignmentSpectroscopic significance
3180–2500 (broad)O–H stretchIntramolecularly hydrogen-bonded acid [3]
1715Carbonyl stretch, acid C=OHydrogen-bond lowered vs reference acids [3]
1662Carbonyl stretch, ketone C=OConjugated with aromatic ring
1594, 1568C=C and C=N ring stretchesPyridyl core
1260C–O stretch (acid)Confirms free acid rather than ester
760, 685Out-of-plane C–H bendsSubstituted pyridine fingerprint

The two distinct carbonyl absorptions corroborate coexistence of ketone and carboxylic acid groups.

Ultraviolet-Visible Spectroscopy

Ultraviolet–visible recording in methanol (two point five times ten to the minus five molar) provides λ_max at 222 nm (ε = 1.9 × 10⁴ L mol⁻¹ cm⁻¹) and 273 nm (ε = 6.7 × 10³ L mol⁻¹ cm⁻¹) [4]. The higher-energy band corresponds to π→π* transitions of the conjugated pyridyl-carbonyl chromophore, whereas the longer-wavelength shoulder arises from n→π* promotion involving the ring nitrogen lone pair.

Collision Cross Section Predictions and Applications

Ion-mobility simulations (Trajectory method, nitrogen drift gas) predict a collision cross section of one hundred twenty-eight square ångström for the protonated ion and one hundred twenty-four square ångström for the deprotonated species [5] [6]. These values place 2-Acetylnicotinic acid within the upper quartile for mono-functional pyridyl acids, reflecting its extended dipolar geometry.

Quantitative cross-section data aid library-based annotation of isomeric pyridine metabolites and enable rapid differentiation from positional isomers, notably 4-acetylnicotinic acid, which is predicted to present a compact one hundred twenty-two square ångström profile. Continuous-wave drift-tube measurements at five hundred pascal confirm the prediction within three per cent, validating the modelling workflow for heteroaromatic acids.

Physical Description

OtherSolid

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

89942-59-6

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
3-Pyridinecarboxylic acid, 2-acetyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types